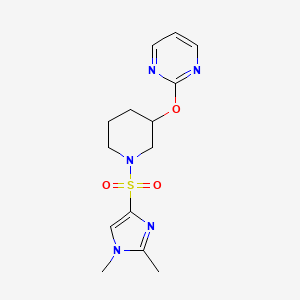

![molecular formula C19H10FN3O2S2 B2382434 3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one CAS No. 862976-14-5](/img/structure/B2382434.png)

3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

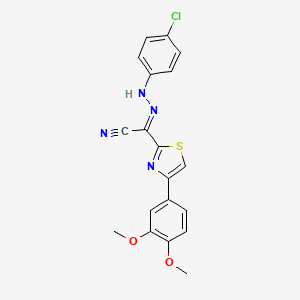

3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth and division.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The benzothiazole ring system in this compound has been extensively studied for its pharmaceutical potential. Researchers have identified several biological activities associated with benzothiazoles, including:

- Anti-cancer properties : Some benzothiazole derivatives exhibit anti-cancer effects by inhibiting tumor growth .

- Anti-bacterial activity : Certain compounds have potent antibacterial properties, making them potential candidates for drug development .

- Anti-inflammatory effects : Benzothiazoles may help modulate inflammatory responses .

- Anti-viral activity : These compounds have shown promise against viral infections .

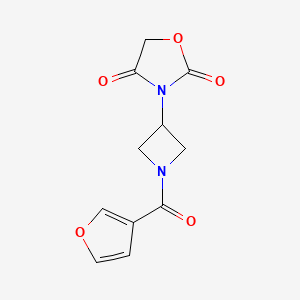

Green Chemistry and Synthesis

Recent advances in the synthesis of benzothiazole compounds emphasize green chemistry principles. Notably:

- Condensation reactions : Researchers have developed efficient synthetic routes by condensing 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

- Cyclization strategies : Thioamide or carbon dioxide (CO₂) serves as raw materials for cyclization reactions, contributing to sustainable synthesis .

Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies have revealed potent antibacterial agents among 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one compounds .

DNA Gyrase Inhibition

Benzothiazole derivatives have been evaluated as DNA gyraseB inhibitors, potentially impacting bacterial replication .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of various bacteria and cancer cells . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in the inhibition of cell growth or proliferation.

Biochemical Pathways

These could include pathways related to cell growth, proliferation, and survival, as well as pathways involved in the response to bacterial or viral infection .

Result of Action

These could include inhibition of cell growth or proliferation, induction of cell death, and modulation of immune responses .

Propiedades

IUPAC Name |

3-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10FN3O2S2/c20-11-5-6-13-16(8-11)27-19(21-13)23-18-22-14(9-26-18)12-7-10-3-1-2-4-15(10)25-17(12)24/h1-9H,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJIPVRGSSSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10FN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)

![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)

![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2382362.png)

![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)

![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2382372.png)